REACTION_CXSMILES
|
Br[C:2]1[N:10]2[C:5]([C:6]([NH2:11])=[N:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1.[CH2:12]([OH:16])[CH2:13][C:14]#[CH:15].[Cl-].[NH4+]>N1CCCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I>[NH2:11][C:6]1[C:5]2=[CH:4][CH:3]=[C:2]([C:15]#[C:14][CH2:13][CH2:12][OH:16])[N:10]2[N:9]=[CH:8][N:7]=1 |f:2.3,^1:27,29,48,67|
|
Name
|
|
Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C(=NC=NN21)N
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Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
C(CC#C)O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
610 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
copper(I) iodide
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Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
After cooling to rt
|
Type
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EXTRACTION
|
Details
|
the mixture was extracted first with ethyl acetate (4×50 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were separately dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The combined crude oils were purified via flash chromatography on silica gel eluting with 100% ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=NN2C1=CC=C2C#CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 60.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |